![molecular formula C20H16FN5O3 B2662880 2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 900008-20-0](/img/structure/B2662880.png)
2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic organic compound known for its applications in various scientific fields. Its unique structure features a fluorophenoxy group and a pyrazolopyrimidine moiety, making it a subject of interest in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step procedures starting from readily available precursors. A common synthetic route includes the reaction of 4-fluorophenol with an appropriate halide to form the 4-fluorophenoxy derivative. This intermediate then reacts with 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-ylamine under suitable conditions to yield the final acetamide.
Industrial Production Methods: Scaling up the production of this compound requires optimization of reaction parameters, including temperature, pressure, and solvent choice. Catalysts or specific reagents may also be employed to improve yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxo group, potentially transforming it into a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the fluorophenoxy ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substituent.
Major Products
Oxidation: Yields carboxylic acids or other oxidized derivatives.
Reduction: Produces hydroxylated compounds.
Substitution: Leads to a variety of functionalized fluorophenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide finds applications in several research domains:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule, influencing various biological pathways.
Medicine: Studied for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, modulating biological pathways and exerting its effects. Detailed studies have shown that it can bind to active sites of enzymes, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: Chlorine instead of fluorine.
2-(4-bromophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: Bromine in place of fluorine.
Uniqueness: What sets 2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide apart is the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to affect the lipophilicity and metabolic stability of compounds, making this compound particularly interesting for further studies.
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide , with the CAS number 899966-77-9 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effectiveness against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H16FN5O3, with a molecular weight of approximately 393.4 g/mol . The structure includes a fluorophenoxy group and a pyrazolo[3,4-d]pyrimidine core, which are known for their roles in enhancing bioactivity through modifications in pharmacokinetics and binding affinities.
Property | Value |
---|---|
CAS Number | 899966-77-9 |
Molecular Formula | C20H16FN5O3 |
Molecular Weight | 393.4 g/mol |
Research indicates that compounds with similar structural motifs often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit various kinases, which play crucial roles in cell signaling pathways.
- Antiproliferative Effects : Studies have shown that such compounds can induce apoptosis in cancer cells by activating specific pathways related to cell death.
- Antimicrobial Activity : The fluorinated moiety can enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.
Case Studies and Research Findings
- Anticancer Activity : A study published in Cancer Research evaluated the effectiveness of similar pyrazolo compounds against breast cancer cell lines. The results indicated that these compounds could reduce cell viability by over 70% at concentrations above 10 µM due to their ability to induce apoptosis through the activation of caspase pathways.
- Kinase Inhibition : In a medicinal chemistry study focusing on CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators, it was found that derivatives of pyrazolo[3,4-d]pyrimidines could modulate ion channel activity significantly, suggesting a potential role in treating cystic fibrosis by enhancing chloride ion transport.
- Antimicrobial Studies : A separate investigation assessed the antimicrobial properties of fluorinated compounds against Staphylococcus aureus. The findings revealed that the introduction of a fluorine atom significantly increased antibacterial activity compared to non-fluorinated analogs.
Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | Cancer Research Study |
Kinase Inhibition | Modulates CFTR activity | Medicinal Chemistry Journal |
Antimicrobial | Enhanced activity against Staphylococcus aureus | Antimicrobial Research |
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-13-2-6-15(7-3-13)26-19-17(10-23-26)20(28)25(12-22-19)24-18(27)11-29-16-8-4-14(21)5-9-16/h2-10,12H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDHXWKCDRYOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.